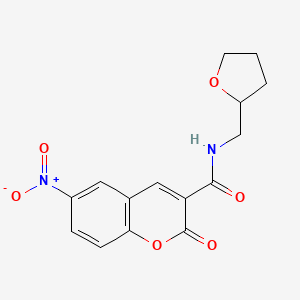

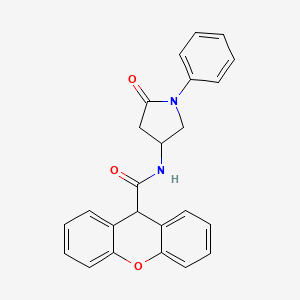

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide” is a chemical compound. It is a derivative of coumarin-3-carboxamide . This compound is part of a series of coumarin-3-carboxamide analogues that have been designed and synthesized for their ability to inhibit pancreatic lipase (PL) .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to create a series of coumarin-3-carboxamide analogues . These analogues have been designed and synthesized for their potential to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in the digestion of dietary fats .科学的研究の応用

Fluorescent Probe for Metal Ions

6-Nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide has been explored as a fluorescent probe, particularly for detecting copper ions (Cu2+). Bekhradnia et al. (2016) developed nitro-3-carboxamide coumarin derivatives that act as efficient fluorescent chemosensors. These compounds, including similar structures to this compound, show high selectivity and sensitivity for Cu2+ in aqueous solutions over other metal ions (Bekhradnia, Domehri, & Khosravi, 2016).

Antiproliferative Activity Against Tumor Cells

Compounds structurally related to this compound have been found to exhibit antiproliferative activities against various tumor cell lines. Luque-Agudo et al. (2019) synthesized new 2-glyco-3-nitro-2H-chromenes, which demonstrated activities in the low micromolar range, suggesting their potential as antitumor agents (Luque-Agudo et al., 2019).

Eco-friendly Synthesis

Proença and Costa (2008) explored an eco-friendly approach for synthesizing compounds like this compound. Their research demonstrated a method for synthesizing 2-imino-2H-chromene-3-carboxamides in an environmentally sustainable way, highlighting the potential for greener chemical processes in this area of research (Proença & Costa, 2008).

Polyamide Synthesis with Coumarin Chromophores

Nechifor (2009) conducted research on the synthesis of aromatic polyamides with coumarin chromophores, which are related to this compound. The study showed the potential of these compounds in creating polymers with photosensitive properties, useful in various industrial applications (Nechifor, 2009).

将来の方向性

The future directions for research on “6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide” and related compounds could involve further exploration of their potential as inhibitors of pancreatic lipase (PL). This could have implications for the development of new treatments for conditions related to the digestion of dietary fats .

作用機序

Target of Action

The primary target of 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . This interaction occurs at the active site of the enzyme, where the compound forms a complex with key amino acids such as Phe 77, Arg 256, His 263 . This prevents the enzyme from binding to its natural substrate, triglycerides, thus inhibiting the breakdown of dietary fats .

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid digestion pathway . This results in a decrease in the breakdown and absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase suggests that it may be orally bioavailable and able to reach the gastrointestinal tract where pancreatic lipase is active .

Result of Action

The inhibition of pancreatic lipase by this compound leads to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake from fats, which may have implications for weight management and the treatment of obesity .

Action Environment

The action of this compound is likely influenced by factors such as the pH of the gastrointestinal tract, the presence of other dietary components, and individual variations in enzyme levels

特性

IUPAC Name |

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c18-14(16-8-11-2-1-5-22-11)12-7-9-6-10(17(20)21)3-4-13(9)23-15(12)19/h3-4,6-7,11H,1-2,5,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJNGVJEDUBHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2981700.png)

![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)

![[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2981709.png)

![2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B2981714.png)

![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)

![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981721.png)